molecular formula C9H11NO2 B184481 3-methoxy-N-methylbenzamide CAS No. 35129-32-9

3-methoxy-N-methylbenzamide

Cat. No.: B184481
CAS No.: 35129-32-9
M. Wt: 165.19 g/mol
InChI Key: QCUZSRZQGYWQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-N-methylbenzamide is a benzamide derivative featuring a methoxy group (-OCH₃) at the meta position of the benzene ring and a methyl group (-CH₃) attached to the nitrogen atom. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol . This compound serves as a versatile scaffold in medicinal chemistry, enabling the synthesis of derivatives with varied biological and physicochemical properties.

Properties

IUPAC Name

3-methoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10-9(11)7-4-3-5-8(6-7)12-2/h3-6H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUZSRZQGYWQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356212
Record name 3-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35129-32-9
Record name 3-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Analogues and Derivatives

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Physical State Key Applications/Properties Reference
3-Methoxy-N-methylbenzamide C₁₀H₁₃NO₂ 179.22 - N-methyl, 3-OCH₃ Solid Enzyme inhibition, synthetic intermediate
N-(4-Bromophenyl)-3-methoxy-N-methylbenzamide C₁₅H₁₄BrNO₂ 320.19 - N-(4-bromophenyl), 3-OCH₃ White solid 17β-HSD2 inhibition (IC₅₀ = 0.2 µM)
3-Methoxy-N,N-dimethylbenzamide C₁₀H₁₃NO₂ 179.22 - N,N-dimethyl, 3-OCH₃ Not reported Increased lipophilicity vs. N-methyl
N-Ferrocenyl-3-methoxy-N-methylbenzamide C₁₉H₁₉FeNO₂ 349.20 - N-ferrocenyl, 3-OCH₃ Red glue oil Electrochemical applications, catalysis
DEET (N,N-diethyl-3-methylbenzamide) C₁₂H₁₇NO 191.27 - N,N-diethyl, 3-CH₃ Liquid Insect repellent
CC-671 (Kinase Inhibitor) C₂₈H₂₈N₆O₄ 512.57 - Pyrrolopyrimidine, cyclopentyloxy, benzoxazole Solid Dual CLK2/CDC2-like kinase inhibition
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 - N-(2-hydroxy-1,1-dimethylethyl), 3-CH₃ Crystalline solid Bidentate ligand for C–H functionalization

Case Study: Role of Directing Groups

  • N,O-Bidentate Directing Groups : Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide facilitate metal-catalyzed C–H activation, whereas this compound lacks this capability due to the absence of a hydroxyl group.

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